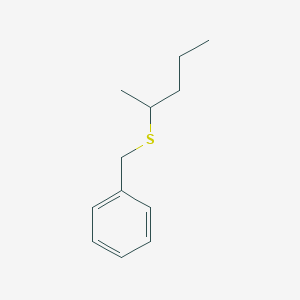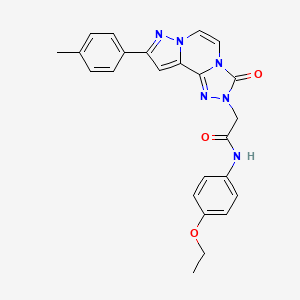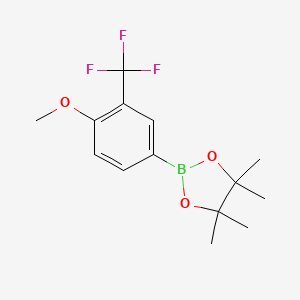![molecular formula C22H27N5O3S B2821998 N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899951-38-3](/img/structure/B2821998.png)
N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an acetylphenyl group, a methylpiperazinyl group, a cyclopentapyrimidinyl group, and a thioacetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of various functional groups suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including compounds with structural similarities to the queried chemical, were synthesized and studied as ligands for the histamine H4 receptor (H4R). These compounds were optimized for potency and showed promising results in vitro. Notably, a derivative demonstrated significant anti-inflammatory activity and antinociceptive effects in animal models, suggesting potential applications in pain management (Altenbach et al., 2008).
Radioligand for PET Imaging
Compounds structurally related to the queried chemical were part of a novel series used as selective ligands for the translocator protein (18 kDa). Specifically, DPA-714 and its derivatives, which share a pyrimidine structure, were designed for in vivo imaging using positron emission tomography (PET), indicating potential applications in diagnostic imaging and research (Dollé et al., 2008).
Antimicrobial and Anticholinesterase Activities
New derivatives of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide, which resemble the queried chemical in structural complexity and functional groups, were synthesized and evaluated for their biological activities. Despite weak acetylcholinesterase inhibitory activities, some of these compounds showed significant antifungal activity against Candida parapsilosis, suggesting applications in antimicrobial research (Yurttaş et al., 2015).
Crystal Structure Analysis
Studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, which share structural features with the queried chemical, provided insights into their crystal structures. These compounds exhibited folded conformations and intramolecular hydrogen bonding, highlighting the importance of structural analysis in understanding the properties and potential applications of such complex molecules (Subasri et al., 2016).
Synthesis and Insecticidal Activity
A study on the synthesis of various heterocycles, including 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, explored their potential as insecticidal agents. Although structurally distinct, the complexity and potential biological activities of these compounds may provide insights relevant to the queried chemical, particularly in the context of agricultural research (Fadda et al., 2017).
作用機序
Target of Action
Related compounds have been found to inhibit cyclin-dependent kinases (cdks) . CDKs are a group of protein kinases that regulate the cell cycle and are often the target of anticancer drugs.
Mode of Action
Based on the structure and the known activity of related compounds, it can be hypothesized that this compound may inhibit its target proteins, possibly cdks , by binding to their active sites and preventing their normal function.
Biochemical Pathways
If the compound does indeed inhibit cdks , it would affect the cell cycle regulation pathway. This could lead to cell cycle arrest and apoptosis, which is a common mechanism of action for many anticancer drugs.
Result of Action
If it does inhibit cdks , it could lead to cell cycle arrest and apoptosis, potentially making it effective against cancer cells.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-15(28)16-5-3-6-17(13-16)23-20(29)14-31-21-18-7-4-8-19(18)27(22(30)24-21)26-11-9-25(2)10-12-26/h3,5-6,13H,4,7-12,14H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWHBUUMRKYATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2821917.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine](/img/structure/B2821920.png)

![[4-(3-Methylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2821927.png)


![2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2821931.png)
![N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2821933.png)

![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B2821935.png)
![2-Methoxyethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2821937.png)
